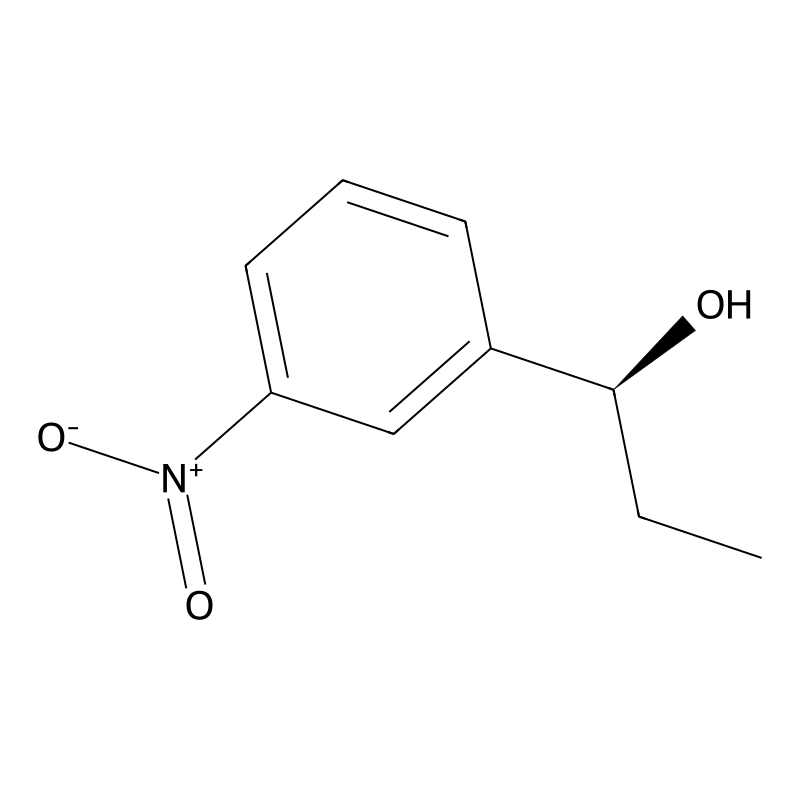

(S)-1-(3-Nitrophenyl)propan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-1-(3-Nitrophenyl)propan-1-ol is a chiral secondary alcohol, primarily utilized as a high-purity, stereospecific building block in multi-step organic synthesis. Its main procurement value lies in its role as a defined enantiomer, which is essential for constructing complex chiral molecules, particularly active pharmaceutical ingredients (APIs). It serves as a key intermediate in the synthesis of the (S)-enantiomer of Apremilast, a modulator of inflammatory responses, where the specific stereochemistry is critical for biological activity [1].

In syntheses where stereochemistry dictates biological function, substitution with a generic or alternative compound is often operationally and economically unviable. Using the racemic mixture of 1-(3-nitrophenyl)propan-1-ol, for example, would introduce an equimolar amount of the undesired (R)-enantiomer into the synthetic pathway. This results in a downstream diastereomeric or enantiomeric mixture that necessitates a costly and material-intensive resolution step, effectively reducing the maximum theoretical yield of the desired active ingredient by 50% [1]. Positional isomers, such as the 2-nitro or 4-nitro analogs, are not suitable replacements as the specific electronic and steric properties of the 3-nitro-substituted phenyl ring are required for subsequent reaction steps in established synthetic routes.

Mandatory (S)-Configuration for Synthesis of Biologically Active Apremilast

The synthesis of Apremilast, an API for treating psoriatic arthritis, specifically requires the (S)-enantiomer of its chiral amine intermediate. This amine is directly synthesized from (S)-1-(3-Nitrophenyl)propan-1-ol or its derivatives. The biological activity resides exclusively in the (S)-isomer of the final drug product [1]. Using the racemic starting material would lead to a final product containing 50% of an inactive and undesirable isomeric impurity, which is unacceptable under GMP manufacturing standards.

| Evidence Dimension | Biological Activity of Downstream Product |

| Target Compound Data | Leads to the (S)-Apremilast enantiomer, which is the biologically active drug. |

| Comparator Or Baseline | The racemic precursor, which leads to a 1:1 mixture of active (S)-Apremilast and inactive (R)-Apremilast. |

| Quantified Difference | 100% of the desired active enantiomer vs. a 50% isomeric impurity burden. |

| Conditions | Synthesis of Apremilast according to established routes. |

For GMP manufacturing of this specific API, only the enantiopure (S)-precursor is a viable starting material, making the racemate or (R)-isomer unacceptable.

Precursor Suitability: Access to High Enantiopurity (>99% e.e.) via Biocatalytic Routes

This (S)-alcohol can be produced with high enantiomeric purity through the biocatalytic reduction of its precursor, 1-(3-nitrophenyl)propan-1-one. Studies on analogous α-nitroketones demonstrate that alcohol dehydrogenases (ADHs) are effective catalysts for this transformation, capable of yielding the corresponding chiral β-nitroalcohols with high conversions and excellent enantiomeric excess (e.e.), often >99% [1]. Procuring this compound provides access to a high-purity material without the need for in-house development of a specialized asymmetric synthesis or chiral resolution process.

| Evidence Dimension | Achievable Enantiomeric Excess (% e.e.) |

| Target Compound Data | >99% e.e. (via established biocatalytic methods) |

| Comparator Or Baseline | Non-selective chemical reduction (e.g., standard NaBH₄ without a chiral director), which produces a racemic mixture (0% e.e.). |

| Quantified Difference | Provides a single, desired enantiomer versus a 50/50 mixture of enantiomers. |

| Conditions | ADH-mediated reduction of the corresponding α-nitroketone precursor. |

Procuring the pre-made, high-purity (S)-alcohol de-risks production by eliminating the need to develop, validate, and scale a complex and highly selective asymmetric reduction step.

Synthesis Compatibility: Chemoselective Ketone Reduction Preserves Essential Nitro Group

The synthesis of 1-(3-nitrophenyl)propan-1-ol from its ketone precursor relies on the chemoselective reduction of the carbonyl group in the presence of the nitro group. Mild hydride reagents, such as sodium borohydride (NaBH₄), are effective for this transformation as they do not typically reduce aromatic nitro groups under standard conditions. In contrast, more powerful reducing systems, such as catalytic hydrogenation with H₂/Pd-C, can lead to the reduction of the nitro group to an amine, an undesired side-reaction at this stage [1]. The availability of this compound ensures the correct functional group arrangement is carried forward.

| Evidence Dimension | Functional Group Selectivity in Synthesis |

| Target Compound Data | Product of selective ketone reduction, preserving the nitro group for subsequent steps. |

| Comparator Or Baseline | Formation of 1-(3-aminophenyl)propan-1-ol, an undesired byproduct from non-selective reduction methods. |

| Quantified Difference | High selectivity for ketone reduction vs. nitro group reduction, preventing byproduct formation. |

| Conditions | Reduction of 1-(3-nitrophenyl)propan-1-one. |

This predictable reactivity ensures the integrity of the nitro functional group, which is an essential handle for subsequent transformations, thus preventing yield loss to unwanted byproducts.

Mandatory Chiral Precursor for Pharmaceutical Synthesis

For the synthesis of APIs where stereochemistry is non-negotiable, such as in the case of Apremilast [1]. Procuring this specific (S)-enantiomer is the required starting point to ensure the final product is the correct, biologically active isomer.

High-Purity Starting Material for GMP and Regulated Processes

When a synthetic process requires a chiral alcohol with high enantiomeric excess (>99% e.e.) to maximize yield and minimize isomeric impurities. Using a pre-qualified, high-purity intermediate simplifies process validation and quality control.

Intermediate for Libraries of Chiral 3-Substituted Phenylpropanolamines

As a versatile starting material where the alcohol provides one chiral center and the preserved nitro group can be subsequently reduced to an amine and further functionalized, enabling the synthesis of diverse chiral amine derivatives.

XLogP3

Wikipedia

Explore Compound Types